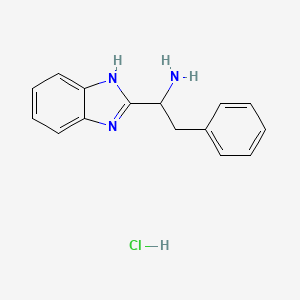![molecular formula C19H24N2O3S B2499102 N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide CAS No. 1171788-46-7](/img/structure/B2499102.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The methoxy group and the tetrahydrofuran moiety suggest potential modifications to the core structure aimed at enhancing biological activity or altering physicochemical properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the formation of the thiazole ring followed by functionalization at various positions on the benzene and thiazole rings. In the first paper, derivatives of 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran were synthesized, which shares a similar structural motif with the compound . The structures of these derivatives were confirmed using IR, NMR, and microanalyses . Although the exact synthesis route for the compound of interest is not detailed, it is likely that similar synthetic strategies and analytical techniques would be employed.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activity. The presence of a 5-methoxy group and a tetrahydrofuran-2-ylmethyl group in the compound suggests that these substituents are strategically placed to interact with biological targets or to modulate the molecule's physicochemical properties. The elucidation of the structure using IR and NMR spectroscopy, as mentioned in the first paper, is essential for confirming the identity and purity of the compound .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can be used to introduce different substituents into the molecule. The second paper describes the conversion of hydroxy benzamides into alkoxy derivatives by reacting with n-alkylbromides in the presence of a base . This type of reaction could potentially be applied to modify the compound of interest, suggesting a versatile chemistry that can be exploited for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of a methoxy group and a tetrahydrofuran moiety in the compound could affect its solubility in organic solvents and its overall lipophilicity, which in turn can influence its pharmacokinetic properties. The antihypertensive and antifungal activities of similar compounds, as investigated in the provided papers, suggest that the compound of interest may also possess biological activities worth exploring .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have focused on the synthesis of novel compounds with potential biological activities. For instance, the development of new heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, underscores the versatility of incorporating thiazole and tetrahydrofuran units into drug design (Abu‐Hashem et al., 2020). Similarly, the creation of potent bithiazole correctors for cystic fibrosis therapy highlights the importance of structural modifications for enhancing drug efficacy (Yu et al., 2008).
Antioxidant and Anti-Inflammatory Activity
Compounds featuring methoxy and thiazole moieties have been evaluated for their antioxidant and anti-inflammatory activities. For instance, derivatives of benzofuran have been synthesized and assessed for their potential to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process, showcasing the therapeutic potential of these compounds in treating inflammation-related conditions (Bird et al., 1991).
Neuroprotective and Antimicrobial Effects
The development of 5-aroylindolyl-substituted hydroxamic acids with selective histone deacetylase 6 (HDAC6) inhibitory activity suggests potential applications in neurodegenerative diseases like Alzheimer's. These compounds have shown the ability to decrease phosphorylation and aggregation of tau proteins, offering a new avenue for Alzheimer's disease treatment (Lee et al., 2018). Moreover, antimicrobial and antioxidant activities of new benzamide compounds isolated from endophytic Streptomyces highlight the potential of these compounds in addressing microbial infections and oxidative stress (Yang et al., 2015).
Antitumor Activity
Research into the antitumor properties of benzofuro[3,2-c]pyrazole derivatives against various cancer cell lines, such as leukemia and lung tumor cells, indicates the potential of these compounds as novel antitumor agents. These studies provide a foundation for further investigation into the therapeutic applications of such compounds in oncology (Cui et al., 2019).
Propriétés
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-14-8-9-17-16(11-14)20-19(25-17)21(12-15-7-4-10-24-15)18(22)13-5-2-3-6-13/h8-9,11,13,15H,2-7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOYUZHNIFLUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

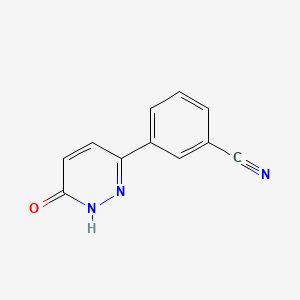
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide](/img/structure/B2499021.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)
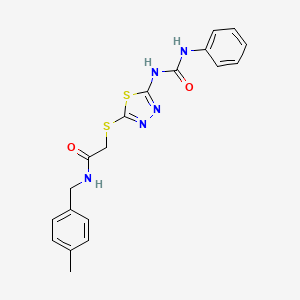
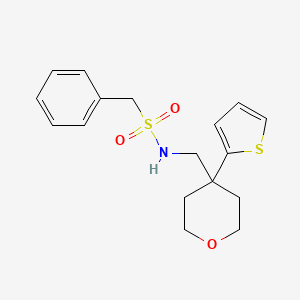
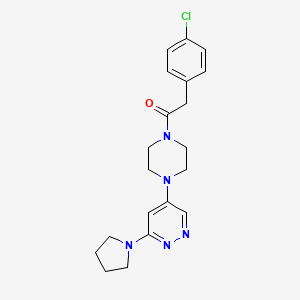
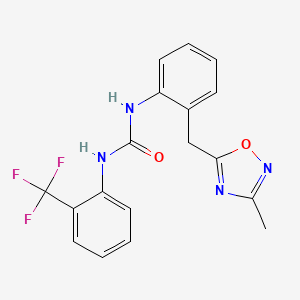
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)
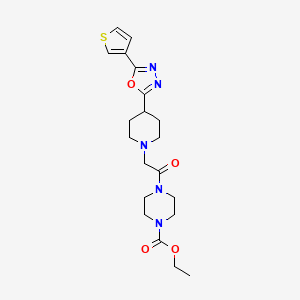
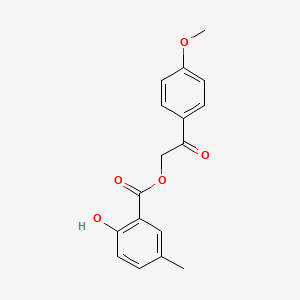
![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)
![2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2499040.png)
